molecular formula C18H21ClN2O B021491 N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide CAS No. 107285-30-3

N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide

Cat. No. B021491
M. Wt: 316.8 g/mol
InChI Key: DYZFUWRIGTVCKS-UHFFFAOYSA-N
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Patent
US04731447

Procedure details

3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (1.0 mole, 317g), sulfuric acid (325 mL) and water (300 mL) are refluxed at about 130° C. for aporoximately 2 hours. Completeness of the reaction is determined by thin layer chromatography. The reaction mixture is cooled to about 35° C. and added to ice (2 kg). The mixture is then brought to about pH 11 with 50% sodium hydroxide. Additional ice (1 kg) is added, followed by ethyl acetate (1 liter) and hexane (525 mL). The mixture is acidified to about pH 4 with sulfuric acid and stirred for about 1 hour. Crude product is isolated by filtration, washed with water and hexane and optionally dried at about 50° C. Then the crude product is dissolved in ethyl acetate by refluxing at about 75° C. After treating the solution with decolorizing carbon (5 g), the filtrate is concentrated and cooled to about 15° C. Purified product is isolated by filtration, washed with hexane: ethyl acetate (3:1) and dried at about 50° C. A second crop may be obtained by concentrating the mother liquor and recrystallizing from ethyl acetate as described above. The yield of product is shown to be 60%.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
525 mL
Type
solvent
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[C:11]([C:16](NC(C)(C)C)=[O:17])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)[OH:24].O.[OH-].[Na+]>CCCCCC.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][C:10]2[C:11]([C:16]([OH:17])=[O:24])=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)CCC=1C(=NC=CC1)C(=O)NC(C)(C)C
Name
Quantity
325 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
O
Step Two
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
525 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred for about 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Crude product is isolated by filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
optionally dried at about 50° C
DISSOLUTION
Type
DISSOLUTION
Details
Then the crude product is dissolved in ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing at about 75° C
ADDITION
Type
ADDITION
Details
After treating the solution with decolorizing carbon (5 g)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to about 15° C
CUSTOM
Type
CUSTOM
Details
Purified product is isolated by filtration
WASH
Type
WASH
Details
washed with hexane: ethyl acetate (3:1)
CUSTOM
Type
CUSTOM
Details
dried at about 50° C
CUSTOM
Type
CUSTOM
Details
A second crop may be obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the mother liquor
CUSTOM
Type
CUSTOM
Details
recrystallizing from ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C=CC1)CCC=1C(=NC=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.